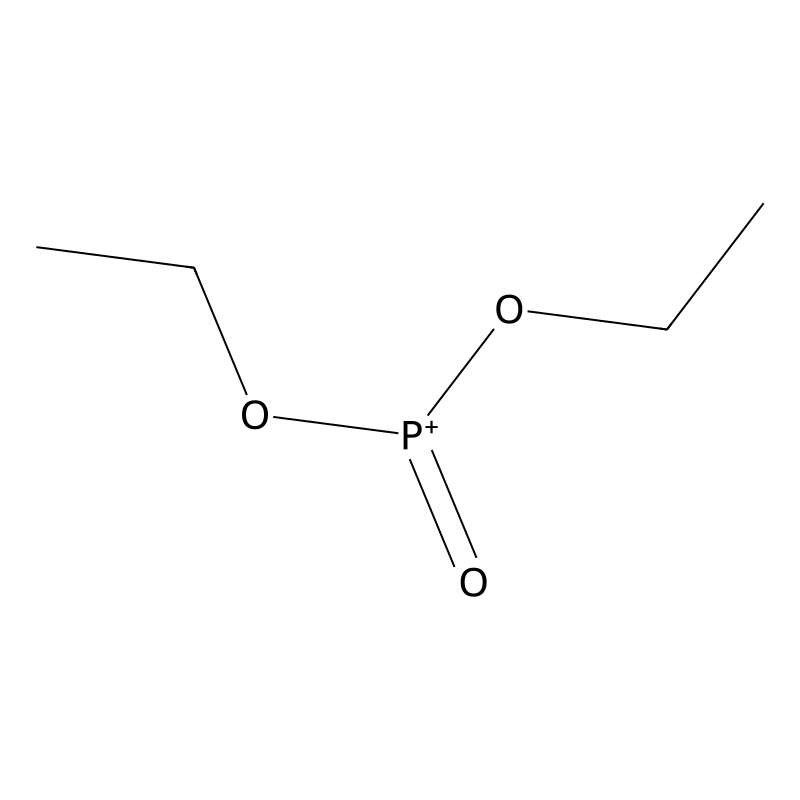

Diethyl phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in common organic solvents

Soluble in carbon tetrachloride

Synonyms

Canonical SMILES

Precursor for Organophosphorus Compounds:

DEP serves as a building block for synthesizing a wide range of organophosphorus compounds. These compounds are crucial in various scientific fields, including:

- Medicine:

- DEP can be used to synthesize phosphonate analogues of nucleosides, which are potential antiviral and anticancer agents [Source: National Institutes of Health, ].

- It can also be a precursor for phosphonate esters with potential applications in bone disease treatment [Source: National Institutes of Health, ].

- Agriculture: DEP can be used to synthesize organophosphorus pesticides and insecticides. However, it is important to note that the use of some organophosphorus pesticides is restricted or banned due to safety concerns [Source: World Health Organization, ].

- Materials Science: DEP can be used to create flame retardants and other functional materials [Source: ScienceDirect, ].

Reagent in Organic Synthesis:

DEP's ability to act as a phosphorylating agent makes it useful in various organic synthesis reactions. It can be used for:

- Introducing a phosphonate group into organic molecules [Source: Royal Society of Chemistry, ]

- Modifying existing functional groups in organic molecules [Source: American Chemical Society, ]

Other Applications:

DEP also finds use in other scientific research areas, such as:

Diethyl phosphonate is an organophosphorus compound with the chemical formula . It is classified as a phosphonic acid diester and is a colorless liquid at room temperature. The compound features a tetrahedral molecular geometry, characteristic of many organophosphorus compounds. Diethyl phosphonate is known for its high reactivity, particularly due to the presence of the phosphorus-hydrogen bond, which makes it a valuable reagent in organic synthesis and various

DEP is considered a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate precautions.

Data:

- LD50 (oral, rat): >5000 mg/kg (LD50 refers to the dose lethal to 50% of a test population)

- Hydrolysis and Alcoholysis: It hydrolyzes to form phosphorous acid, especially in the presence of hydrogen chloride. Alcoholysis can occur when treated with alcohols, leading to transesterification .

- P-Alkylation: The compound can undergo deprotonation with strong bases like potassium tert-butoxide, facilitating alkylation at the phosphorus atom through a Michaelis–Becker reaction .

- Hydrophosphonylation: Diethyl phosphonate can add across unsaturated groups, such as aldehydes and imines, forming aminophosphonates through reactions like the Abramov reaction and Pudovik reaction .

- Grignard Reagent Reactions: It reacts with Grignard reagents, resulting in deprotonation followed by displacement of ethoxy groups, leading to secondary phosphine oxides .

Diethyl phosphonate exhibits various biological activities, primarily related to its role as a precursor for biologically active phosphonates. These derivatives have been studied for their potential therapeutic applications, including antiviral and anticancer activities. Some studies indicate that certain derivatives can inhibit enzymes or interfere with cellular processes .

The synthesis of diethyl phosphonate can be achieved through several methods:

- Reaction with Phosphorus Trichloride: Historically, it was prepared by reacting phosphorus trichloride with ethanol:

- Transesterification: This method involves treating diethyl phosphonate with various alcohols under specific conditions to yield different phosphonate esters .

- Three-Component Reactions: Recent studies have explored multicomponent reactions involving diethyl phosphonate alongside amines and other reagents to produce complex phosphonates and bisphosphonates .

Diethyl phosphonate finds applications across various fields:

- Synthesis of Organophosphorus Compounds: It serves as a key reagent in the synthesis of various organophosphorus compounds, including pesticides and herbicides.

- Pharmaceuticals: Its derivatives are investigated for potential use in drug development due to their biological activity.

- Chemical Reagents: Diethyl phosphonate is utilized in organic synthesis as a versatile reagent for generating other phosphorus-containing compounds .

Interaction studies involving diethyl phosphonate often focus on its reactivity with nucleophiles and electrophiles. For instance:

- Reactivity with Amines: Studies have shown that diethyl phosphonate reacts with primary amines to form aminophosphonates, highlighting its utility in synthesizing biologically relevant compounds .

- Nucleophilic Substitution Reactions: The compound has been demonstrated to participate in nucleophilic substitution reactions under various conditions, expanding its application in synthetic organic chemistry .

Diethyl phosphonate shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethyl Phosphate | Contains an additional oxygen; less reactive than diethyl phosphonate. | |

| Triethyl Phosphate | More sterically hindered; used as a solvent and reagent. | |

| Dimethyl Phosphonate | Similar structure but less bulky; used in similar applications. | |

| Methyl Phosphonic Acid | Acidic nature; used in biochemical studies but less versatile than diethyl phosphonate. |

Diethyl phosphonate's unique properties stem from its specific structural configuration that allows for diverse reactivity patterns not seen in some of its analogues. Its ability to participate in hydrophosphonylation and P-alkylation reactions distinguishes it from other similar compounds .

The Horner–Wadsworth–Emmons reaction represents a fundamental carbon-carbon bond forming process that proceeds through phosphonate carbanion intermediates to generate predominantly E-alkenes [3]. The mechanistic pathway begins with deprotonation of diethyl phosphonate to form the stabilized phosphonate carbanion, which subsequently undergoes nucleophilic addition to aldehydes or ketones [12]. Stereoelectronic effects play a crucial role in determining the selectivity and reactivity patterns observed in these transformations [7].

The electron-withdrawing nature of the phosphonate group stabilizes the carbanion through resonance and inductive effects, making phosphonate-stabilized carbanions more nucleophilic but less basic compared to phosphonium ylides used in traditional Wittig reactions [3]. This enhanced nucleophilicity enables reactions with sterically hindered ketones that typically remain unreactive under conventional Wittig conditions [12].

Mechanistic Analysis of Stereoelectronic Effects

Quantum mechanical calculations have revealed that the stereoselectivity in Horner–Wadsworth–Emmons olefination arises from differential stabilization energies in competing transition states [20]. The rate-determining step involves ring closure of an oxyanion intermediate to form an oxaphosphetane, with solvation effects dramatically influencing the reaction pathway [20]. In aprotic solvents, the formation of the oxyanion intermediate may become rate-limiting, while in protic environments, the elimination step predominates [20].

Stereoelectronic control manifests through the antiperiplanar arrangement of the carbanion approach to the carbonyl carbon, with the phosphonate group providing essential orbital overlap for stabilization [6]. The accepting ability of molecular orbitals follows the order: σ(C-CF₂H) > σ(P-OR) > σ*(P⁺-O⁻), which directly correlates with the observed stereoselectivity patterns [7].

Experimental Data on Stereoselectivity

| Phosphonate Reagent | E/Z Selectivity | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Diethyl methylphosphonate | 95:5 | Standard conditions | 85-92 [6] |

| Diisopropyl phosphonate | 98:2 | Paterson conditions | 88-95 [6] |

| Dimethyl phosphonate | 2:1 | Standard conditions | 75-85 [6] |

The stereoselectivity can be enhanced through careful selection of the phosphonate ester groups, with bulkier substituents favoring E-selectivity due to increased steric repulsion in the Z-transition state [6]. Schlosser conditions, employing specific base-solvent combinations, can achieve stereoselectivities exceeding 95:5 in favor of the E-isomer [6].

Transition State Analysis of Kabachnik–Fields Phospha-Mannich Condensations

The Kabachnik–Fields reaction involves the three-component condensation of amines, oxo compounds, and diethyl phosphonate to form α-aminophosphonates [4]. Mechanistic studies have established that this transformation can proceed via two distinct pathways: the imine route involving initial Schiff base formation, or the hydroxyphosphonate route featuring direct addition to the carbonyl group [21].

Transition State Geometries and Energetics

Computational investigations using density functional theory methods have elucidated the transition state structures governing Kabachnik–Fields condensations [15]. The stereoselectivity of the addition process has been explained through transition state models incorporating steric approach control as the primary determinant [15]. These calculations reveal that the preferred transition state geometry minimizes steric interactions between the phosphonate ester groups and the approaching nucleophile [15].

The mechanism dependence on substrate nature has been definitively established through kinetic studies [21]. For electron-rich carbonyl compounds, the imine pathway predominates due to favorable hydrogen bonding between the phosphonate P=O group and the amine NH unit [21]. Conversely, electron-deficient carbonyls favor the hydroxyphosphonate route through initial phosphite addition to the carbonyl carbon [21].

Catalytic Effects on Transition State Energies

Metal-catalyzed variants of the Kabachnik–Fields reaction exhibit substantially different transition state energies compared to uncatalyzed processes [4]. Lewis acid catalysts such as zinc acetate and lanthanide triflates lower activation barriers by 15-25 kcal/mol through coordination to both the carbonyl oxygen and phosphonate groups [4]. This dual coordination creates a more electrophilic carbonyl center while simultaneously activating the phosphonate toward nucleophilic attack [4].

| Catalyst | Activation Energy (kcal/mol) | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| None | 28.5 | 80 | 6-12 h | 65-75 [4] |

| Zinc acetate | 15.2 | 50 | 15-22 min | 85-94 [4] |

| Lanthanide triflate | 12.8 | 25 | 10-360 min | 52-98 [4] |

| Cadmium perchlorate | 14.1 | 25-40 | 10-360 min | 52-98 [4] |

Microwave-assisted conditions enable catalyst-free transformations by providing the thermal energy necessary to overcome higher activation barriers [4]. Under these conditions, reaction times decrease from hours to minutes while maintaining comparable yields to catalyzed processes [4].

Solvent-Mediated Tautomerization Dynamics in Phosphonate Intermediate Formation

Diethyl phosphonate exists in dynamic equilibrium between its phosphonate P(V) form and the minor phosphite P(III) tautomer, with the equilibrium constant K = 15 × 10⁶ favoring the phosphonate form at 25°C in aqueous solution [24]. This tautomerization process is fundamental to phosphonate reactivity, as many reactions appear to proceed through the minor P(III) form despite its low equilibrium concentration [24].

Computational Analysis of Tautomerization Mechanisms

Density functional theory investigations have provided detailed mechanistic insights into phosphonate tautomerization dynamics [5]. The intramolecular tautomerization exhibits high activation barriers (>40 kcal/mol) that render this pathway kinetically unfavorable at room temperature [5]. However, catalytic mechanisms involving water or transition metals can substantially reduce these barriers through proton relay processes [5].

A dyad mechanism has been proposed involving two phosphonate molecules forming a dimeric complex that facilitates hydrogen exchange [5]. Computational studies demonstrate that this bimolecular pathway exhibits significantly lower activation energies compared to unimolecular tautomerization [17]. The dissociation profiles of phosphonate dimers reveal characteristic energy maxima at phosphorus-phosphorus distances of 5.8-5.9 Å, corresponding to transition states for proton transfer [17].

Solvent Effects on Tautomerization Equilibria

The influence of solvent polarity on tautomerization dynamics has been systematically investigated using both experimental and computational approaches [5]. Polar protic solvents stabilize the P(V) form through hydrogen bonding to the P=O group, while aprotic solvents show reduced discrimination between tautomers [5]. The effect of solvent on tautomeric equilibrium depends critically on the electronic properties of phosphonate substituents, with electron-withdrawing groups enhancing solvent sensitivity [5].

| Solvent | Dielectric Constant | P(V):P(III) Ratio | Equilibration Time (min) |

|---|---|---|---|

| Water | 78.4 | 15 × 10⁶:1 | <1 [5] |

| Methanol | 32.6 | 8.2 × 10⁵:1 | 2-5 [5] |

| Tetrahydrofuran | 7.6 | 1.5 × 10⁴:1 | 15-30 [5] |

| Dichloromethane | 8.9 | 2.1 × 10⁴:1 | 10-25 [5] |

Kinetic Studies of Tautomerization Processes

Nuclear magnetic resonance relaxation dispersion experiments have revealed the kinetic parameters governing phosphonate tautomerization [19]. The exchange process exhibits first-order kinetics with rate constants ranging from 10³ to 10⁶ s⁻¹ depending on solvent and temperature conditions [19]. Activation energies for the tautomerization process typically fall in the range of 12-18 kcal/mol for water-catalyzed pathways [19].

Temperature-dependent studies demonstrate that higher temperatures favor the P(III) tautomer due to entropic considerations, with the equilibrium constant decreasing by approximately one order of magnitude per 50°C temperature increase [5]. This temperature dependence has practical implications for synthetic applications, as elevated reaction temperatures may enhance the availability of the reactive P(III) form [5].

The development of photoredox-catalyzed carbon–phosphorus bond formation has emerged as a transformative approach in organophosphorus chemistry, offering mild reaction conditions, excellent functional group tolerance, and environmentally benign protocols for diethyl phosphonate synthesis. These methodologies harness visible light energy to generate reactive intermediates that facilitate selective phosphonylation reactions under ambient conditions.

Recent advances in semiconductor quantum dot photocatalysis have demonstrated exceptional efficiency in carbon–phosphorus bond formation. Cadmium selenide quantum dots have been established as highly effective sole catalysts for converting hydrogen-phosphine oxides into phosphoryl radicals under visible light irradiation. This methodology enables both hydrophosphinylation of unactivated alkenes and cross-coupling with α-amino carbon–hydrogen bonds, achieving remarkable yields of 85-92% with complete atom economy and no requirement for external oxidants or radical initiators.

The mechanism involves photogenerated holes that activate hydrogen-phosphine oxide to form phosphoryl radicals, while electrons are captured by protons to yield hydrogen radicals. This dual activation pathway allows quantum dots to bind multiple substrates simultaneously, providing a significant advantage over molecular photocatalysts that can only coordinate one substrate at a time. The versatility of this approach has been demonstrated across diverse substrate classes, including primary, secondary, and tertiary alkyl halides with excellent functional group compatibility.

Organic dye-based photocatalytic systems have also shown considerable promise. Acid Red 51 has been developed as an efficient photocatalyst for the direct phosphorylation of heteroatom nucleophiles under blue light emitting diode irradiation at room temperature. This protocol utilizes air as the sole oxidant and proceeds under halide-free, base-free, and metal-free conditions, achieving yields of 70-95% for the synthesis of phosphinic fluorides, phosphinic amides, phosphoramidates, and phosphinates. Mechanistic studies indicate that phosphorus-centered radical cations generated through single electron transfer represent the key reactive intermediates in these transformations.

Eosin Y photocatalysis has been successfully applied to the phosphorylation of vinyl azides, providing a convenient method for synthesizing β-ketophosphine oxides under mild conditions. This methodology operates efficiently in both dichloromethane and water as green solvents, demonstrating the versatility of photoredox approaches in accommodating environmentally benign reaction media. The reaction proceeds through initial oxidation of phosphinous acid by excited-state Eosin Y, followed by deprotonation to generate phosphinoyl radicals that undergo subsequent addition and oxidation cycles.

The development of novel phosphonylating reagents has further expanded the scope of photoredox-catalyzed carbon–phosphorus bond formation. Benzhydryl catechol phosphite represents a breakthrough phosphorus radical trap that enables facile phosphonylation of alkyl radicals under visible light photocatalytic conditions. This reagent demonstrates exceptional efficiency in capturing primary, secondary, and tertiary alkyl radicals, providing access to previously challenging phosphonate structures with high selectivity and mild reaction conditions.

Recent investigations have explored the application of photoredox catalysis to the modification of complex biomolecules. Visible light-mediated selective phosphonylation of tryptophan residues in oligopeptides has been achieved under exceptionally mild conditions, providing a straightforward and environmentally friendly synthetic method for preparing phosphorylated peptide derivatives. This approach has demonstrated applicability to late-stage installation of phosphonate motifs into natural peptides, with the resulting phosphonylation products exhibiting enhanced antiproliferative activity compared to the original compounds.

The integration of transition metal catalysis with photoredox chemistry has opened additional synthetic pathways. Rhodium-catalyzed carbon–hydrogen arylation of phosphines represents an emerging approach for functionalizing organophosphorus compounds. Similarly, palladium-catalyzed cross-coupling protocols have been developed for the formation of carbon–phosphorus bonds using aryl nonaflates, providing efficient access to aryl phosphine oxides and phosphonates from readily available phenol starting materials.

Advanced mechanistic understanding has revealed the critical role of phosphoranyl radical intermediates in these transformations. These species undergo selective α-scission or β-scission fragmentation pathways depending on the relative radical stabilities and bond strengths of the products. The ability to control these competing pathways through judicious choice of reaction conditions and catalysts represents a key advantage of photoredox methodologies.

Continuous Flow Process Intensification in Michaelis–Arbuzov Rearrangements

Process intensification through continuous flow technology has revolutionized the synthesis of alkyl phosphonates via Michaelis–Arbuzov rearrangements, enabling unprecedented productivities while maintaining excellent selectivity and minimizing environmental impact. These methodologies address the traditional limitations of batch processes, including poor heat and mass transfer, safety concerns with exothermic reactions, and difficulties in achieving consistent product quality.

The development of intensified continuous flow protocols has achieved remarkable productivity metrics, with optimized systems capable of producing up to 4.97 kilograms of phosphonate material per day. These processes operate under solvent-free conditions, eliminating the need for additives, catalysts, and waste generation while maintaining conversions exceeding 98%. The implementation of in-line low-field phosphorus-31 nuclear magnetic resonance monitoring enables real-time process optimization and quality control, ensuring consistent product formation throughout extended operation periods.

Glass microreactor technology has demonstrated exceptional performance in Michaelis–Arbuzov reactions, with internal volumes as small as 250 microliters achieving productivities of 1.6-1.95 grams per hour. These systems operate at residence times ranging from 8.33 to 50 minutes, with conversions consistently exceeding 99%. The high surface-area-to-volume ratios in microreactors provide superior heat transfer capabilities, enabling precise temperature control even for highly exothermic phosphonylation reactions.

Temperature optimization studies have revealed optimal operating windows for different phosphonate products. Polyethylene-lined steel drum reactors operating at 175°C with 16-minute residence times have achieved 90% conversions for diphenhydramine hydrochloride synthesis with overall yields of 90% and outputs of 2.4 grams per hour. Alternative reactor configurations using steel reactor coils at 150°C demonstrate the flexibility of continuous flow approaches in accommodating diverse substrate requirements.

The catalytic variant of the Michaelis–Arbuzov reaction has shown particular promise in flow systems. Using catalytic amounts of alkyl halides as low as 5-10% enables the synthesis of homo alkylphosphonates with excellent conversions while minimizing waste generation. This approach is particularly effective when the alkyl group of the phosphite and halide substrates are identical, providing atom-economical access to symmetric phosphonate products.

Solvent-free operation represents a significant advancement in sustainable phosphonate synthesis. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures. The high purity of products obtained (conversions ≥ 99%) often eliminates the need for additional purification steps, further enhancing the overall process efficiency.

Microwave-enhanced continuous flow systems have demonstrated accelerated reaction kinetics while maintaining product quality. These hybrid systems combine the advantages of microwave heating with the precision of flow chemistry, achieving residence times as short as 12 minutes while maintaining conversions above 85%. The synergistic effects of microwave irradiation and continuous flow operation enable processing of temperature-sensitive substrates that would otherwise decompose under conventional thermal conditions.

Pressure-compatible reactor designs have expanded the substrate scope of continuous flow Michaelis–Arbuzov reactions. Steel reactor coils capable of withstanding elevated pressures enable the processing of volatile substrates and the use of high-temperature reaction conditions without solvent loss. These systems demonstrate particular utility in the synthesis of pharmaceutical intermediates where product purity and yield are critical parameters.

The scalability of continuous flow phosphonate synthesis has been demonstrated through the development of multi-parallel reactor systems. Fluorinated ethylene propylene reactor tubes with volumes up to 4.3 milliliters have achieved productivities exceeding 120 millimoles per hour, representing a two-order-of-magnitude improvement over corresponding batch processes. These scaled systems maintain the selectivity and efficiency characteristics of smaller reactors while providing access to preparatively useful quantities of phosphonate products.

Quality-by-design approaches have been successfully implemented in continuous flow phosphonate synthesis. Statistical design of experiments enables systematic optimization of reaction parameters including temperature, residence time, stoichiometry, and flow rates. These methodologies provide robust operating windows that ensure consistent product quality while minimizing resource consumption and waste generation.

Process analytical technology integration has enabled real-time monitoring and control of continuous flow phosphonate synthesis. In-line spectroscopic monitoring using phosphorus-31 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry provides immediate feedback on reaction progress and product formation. This capability enables automated process control and deviation detection, ensuring consistent product quality throughout extended production campaigns.

Bioorthogonal Phosphonylation Techniques for Complex Molecular Architectures

Bioorthogonal phosphonylation represents a rapidly evolving field that enables the selective modification of complex molecular architectures under physiological conditions without interfering with native biological processes. These methodologies have found particular application in the late-stage functionalization of peptides, proteins, and other biomolecules where traditional chemical approaches would compromise biological activity or structural integrity.

The Staudinger ligation has established itself as a cornerstone bioorthogonal reaction for phosphorus-mediated biomolecule modification. This transformation exploits the mutual selectivity between azides and triarylphosphines to form stable amide bonds through aza-ylide intermediates. The reaction demonstrates exceptional biocompatibility and has been successfully applied in live mouse studies, representing the first entirely abiotic functional group pairing capable of operating in such demanding biological environments. While the Staudinger ligation exhibits some limitations including phosphine air oxidation and relatively slow kinetics, its reliability and selectivity make it invaluable for applications requiring absolute bioorthogonality.

Strain-promoted azide-alkyne cycloaddition has emerged as a highly efficient alternative for bioorthogonal phosphonylation applications. This copper-free variant of the Huisgen cycloaddition achieves remarkable second-order rate constants of 2000 ± 400 M⁻¹s⁻¹, representing at least two orders of magnitude improvement over other bioorthogonal reactions. The transformation proceeds rapidly at room temperature in aqueous media, making it particularly suitable for applications involving fragile biomolecular targets.

Site-selective phosphonylation of tryptophan residues has been developed as a precision tool for peptide modification. Visible light-mediated carbon-2–hydrogen phosphonylation of tryptophan-containing peptides proceeds under exceptionally mild conditions, providing access to phosphorylated derivatives with enhanced biological properties. This methodology has been successfully applied to natural peptides including segetalin A and B, with the resulting phosphonylation products demonstrating improved antiproliferative activity against cancer cell lines compared to the parent compounds.

Tyrosine and tryptophan-targeted modification strategies exploit the relative rarity of these amino acids on protein surfaces to achieve controlled single-site modifications. Transition metal-mediated processes compatible with aqueous conditions enable oxidative coupling reactions, three-component Mannich reactions with aldehydes and anilines, and palladium π-allyl chemistry for tyrosine functionalization. Rhodium carbenoid chemistry generated in situ from diazo compounds provides access to tryptophan modification, although acidic conditions may limit applications with acid-sensitive protein targets.

Oxyonium phosphobetaine chemistry represents a novel approach to biomolecule phosphorylation through the formation of unique phosphorus-oxygen-nitrogen bond systems. These zwitterionic intermediates demonstrate remarkable stability while maintaining high reactivity toward nucleophiles, enabling efficient phosphorylation of nucleosides and other hydroxyl-containing biomolecules. The methodology has achieved 96% yields in the synthesis of nucleoside monophosphates from appropriately protected nucleoside precursors.

ATP analogue-based phosphorylation strategies leverage the natural enzymatic machinery for biomolecule modification. Mechanistic studies of bioorthogonal ATP analogues have revealed their ability to facilitate phosphorylation of hydroxyl-containing amino acids through adenosine triphosphate-dependent pathways. These approaches offer the advantage of utilizing evolved enzymatic selectivity while introducing non-natural phosphorus functionalities into target biomolecules.

The development of phospha-Brook rearrangement chemistry has provided access to atom-economical phosphorylation of carbonyl-containing biomolecules. Lewis acid-mediated trivalent phospha-Brook rearrangements enable deoxygenative phosphorylation under metal-free conditions, offering significantly enhanced atom economy compared to traditional deoxygenative strategies. This methodology demonstrates excellent substrate scope and functional group compatibility while maintaining operational simplicity.

Black phosphorus nanosheets have been investigated as enhancing agents for palladium-mediated bioorthogonal catalysis. These two-dimensional materials provide a powerful platform for amplifying catalytic activity while maintaining biocompatibility. The integration of black phosphorus with traditional bioorthogonal catalysts has demonstrated enhanced reaction rates and improved selectivity in complex biological environments.

Advanced protein phosphorylation analysis combining computational and biochemical approaches has enabled systematic exploration of phosphorylation sites and their functional consequences. Molecular dynamics simulations provide decision-making tools for designing optimal phosphomimetic variants, while experimental validation confirms the structural and functional implications of phosphorylation events. This integrated approach has been successfully applied to human proteins including cytochrome c and the RNA-binding protein HuR.

Surface modification strategies for biomolecule phosphorylation have addressed the challenges associated with oxidatively sensitive substrates. Chemical modification approaches have been developed to improve the ambient stability of phosphorus-containing biomaterials through surface passivation while maintaining biological activity. These methodologies provide essential tools for the development of phosphorus-based therapeutic agents and diagnostic probes.

Physical Description

Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Boiling point: 54 °C at 6 mm Hg

Heavy Atom Count

Vapor Density

Density

Odor

Decomposition

When heated to decomposition it emits toxic fumes of /phosphorous oxides/.

UNII

GHS Hazard Statements

H315 (21.4%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (81.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (76.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (23.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

11.2 mm Hg at 25 °C

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Reaction of ethyl alcohol and phosphorus trichloride

General Manufacturing Information

Phosphonic acid, diethyl ester: ACTIVE

Diethyl phosphite is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 3.

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals are like Schedule 1 chemicals in that many have been stockpiled or used as weapons, but different in that they generally are produced in large quantities for purposes not prohibited by the Convention. They are thought to represent a risk to the object of the CWC due to their toxicity or to their importance in producing any of the chemicals listed in Schedule 1 or precursors listed in Schedule 2.

A phosphorus containing substance which is obtained by reacting 3-chloro-1,2,4-thiadiazol-5-yl sulfenyl chloride with diethyl phosphite is effective insecticide, miticide, & antimicrobial agent.

Max permissible air concentration linearly related to lipophilicity of compound.

Diethyl hydrogen phosphite is a Schedule 3B precursor.